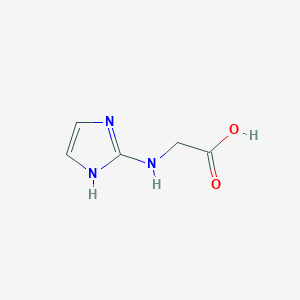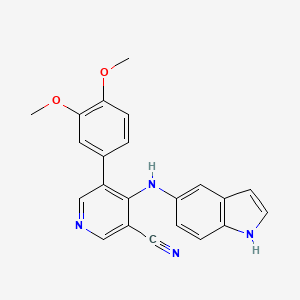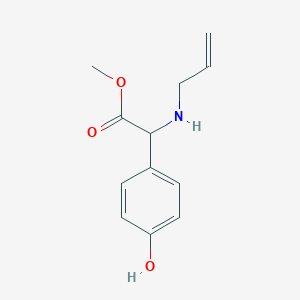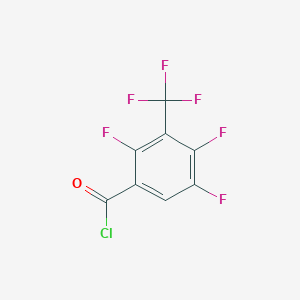
N-Des(isobutyraldehyde) Pyflubumide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Des(isobutyraldehyde) Pyflubumide is a derivative of pyflubumide, a novel acaricide developed by Nihon Nohyaku Co., Ltd. Pyflubumide is known for its excellent acaricidal activity against various mite species, including those resistant to conventional acaricides . This compound retains the core structure of pyflubumide but lacks the isobutyraldehyde group, which may influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(isobutyraldehyde) Pyflubumide involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of a hydrazine derivative with a β-diketone under acidic conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Des(isobutyraldehyde) Pyflubumide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and chemical properties .
Wissenschaftliche Forschungsanwendungen
N-Des(isobutyraldehyde) Pyflubumide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new acaricides.
Biology: Studied for its effects on mite species and its potential use in integrated pest management (IPM) programs.
Medicine: Investigated for its potential as a lead compound in the development of new pharmaceuticals targeting mitochondrial complex II.
Industry: Used in the formulation of new pesticides and acaricides with improved efficacy and safety profiles .
Wirkmechanismus
N-Des(isobutyraldehyde) Pyflubumide exerts its effects by inhibiting mitochondrial complex II in the respiratory chain of mites. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death. The molecular targets include the succinate dehydrogenase enzyme complex, which is crucial for mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyflubumide: The parent compound, known for its acaricidal activity.
Flubendiamide: Another acaricide with a similar mode of action but different chemical structure.
Boscalid: A fungicide that also inhibits mitochondrial complex II but has a different spectrum of activity
Uniqueness
N-Des(isobutyraldehyde) Pyflubumide is unique due to its specific structural modifications, which may confer different biological activities and chemical properties compared to its parent compound and other similar acaricides. Its selective inhibition of mitochondrial complex II makes it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C21H25F6N3O2 |
|---|---|
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-(2-methylpropyl)phenyl]-1,3,5-trimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H25F6N3O2/c1-11(2)9-14-10-15(28-18(31)17-12(3)29-30(5)13(17)4)7-8-16(14)19(32-6,20(22,23)24)21(25,26)27/h7-8,10-11H,9H2,1-6H3,(H,28,31) |
InChI-Schlüssel |
KYNJRSQEEGSRPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)OC)CC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-2-ethyl-13-(4-hydroxyphenoxymethyl)-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8390934.png)
![Pyridine, 3-chloro-2-[1-(trifluoromethyl)ethenyl]-](/img/structure/B8390941.png)




![3-(2,5-Dichloropyrimidin-4-yl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B8390976.png)







